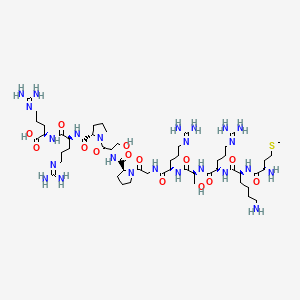

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSQKDSFQHDKRK-YRYMBYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N24O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745601 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165174-60-7 | |

| Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Resin Selection and Functionalization

The choice of resin critically influences synthesis efficiency. Rink Amide and HMBA (4-Hydroxymethylbenzoic acid) resins are widely employed for synthesizing peptide amides and carboxamides, respectively. For instance, HMBA resins enable cleavage via nucleophiles such as ammonia or hydrazine, yielding C-terminal functionalized peptides. Recent advancements have also demonstrated the utility of protein-based supports, such as bovine serum albumin (BSA), for specialized SPPS applications.

Table 1: Resin Types and Cleavage Conditions

Automated vs. Manual Synthesis

Industrial-scale production often employs automated synthesizers to ensure reproducibility and scalability. These systems utilize predefined protocols for washing, deprotection, and coupling, reducing human error. In contrast, manual synthesis remains prevalent in research settings for small-scale or custom sequences, allowing real-time adjustments to reaction conditions.

Amino Acid Activation and Coupling Strategies

Efficient coupling of amino acids is paramount to avoid truncations or deletions. Modern SPPS relies on carbodiimide-based reagents (e.g., HATU, HBTU) activated in dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

Side-Chain Protection Schemes

Side-chain protecting groups prevent undesired reactions during synthesis. For This compound , the following protections are recommended:

Case Study: Optimized Coupling with HATU/DMSO

A 1999 study demonstrated that O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in DMSO achieves coupling efficiencies exceeding 99% per step, even for sterically hindered residues. This method was critical for synthesizing a 40-residue peptide with multiple arginine and proline motifs, analogous to This compound .

Cleavage and Global Deprotection

Final cleavage from the resin and removal of side-chain protections require tailored conditions to preserve peptide integrity.

Trifluoroacetic Acid (TFA)-Based Cleavage

A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane effectively liberates peptides from Rink Amide resins while removing acid-labile protections. For methionine-containing sequences, adding scavengers like ethanedithiol minimizes oxidation.

Methanolic Ammonia for C-Terminal Amides

Peptides requiring C-terminal amidation, such as H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-NH₂ , utilize methanolic ammonia cleavage. This method involves treating HMBA-resin-bound peptides with saturated ammonia in methanol at 0°C, followed by gradual warming to room temperature.

Purification and Analytical Validation

Post-synthesis purification ensures homogeneity, particularly for peptides with repetitive or charged sequences.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities. For This compound , ion-pairing agents like trifluoroacetic acid (0.1% v/v) enhance separation of arginine-rich regions.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) MS confirms molecular weight and detects side products. A 2025 study on similar peptides reported mass accuracy within ±0.01% using ESI-MS.

Industrial-Scale Synthesis and Challenges

Bachem’s peptide synthesis technologies highlight scalability considerations:

Table 2: Industrial Peptide Synthesis Methods

For This compound , SPPS is optimal due to its moderate length (11 residues) and lack of non-natural modifications.

Case Studies and Research Advancements

化学反応の分析

Types of Reactions

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptide sequences with altered amino acid residues.

科学的研究の応用

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: has several scientific research applications:

Biochemistry: Used as a substrate to study enzyme specificity and kinetics.

Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.

Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.

Industry: Employed in the development of peptide-based drugs and diagnostic tools.

作用機序

The mechanism of action of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

類似化合物との比較

Table 1: Structural Features of Selected Peptides

Key Observations :

- The reference peptide (11-mer) has a higher charge density than the 12-mer peptide , which contains acidic residues (Asp, Glu) offsetting its basic residues.

- The tripeptide H-Gly-Gly-Met-OH lacks charged residues, highlighting how sequence length and composition dictate physicochemical behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The 11-mer’s solubility is driven by its cationic charge, but serum stability is likely poor due to protease cleavage at Arg/Lys residues .

- The 12-mer’s Cys residue may form disulfide bonds, improving stability, while its acidic residues reduce solubility .

- The tripeptide’s small size and neutral charge enhance stability and solubility, making it more suitable for oral delivery .

Table 3: Functional Comparisons

Research Findings :

- Cationic peptides like the 11-mer exhibit antimicrobial activity by disrupting bacterial membranes . However, their large size limits systemic absorption, necessitating localized delivery (e.g., topical formulations) .

- The tripeptide’s antioxidant properties align with its ability to scavenge free radicals, relevant in oxidative stress management .

生物活性

H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH, a peptide with a complex sequence of amino acids, has garnered interest in the scientific community due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies, along with a detailed examination of research findings.

Overview of the Compound

The compound this compound is a peptide consisting of various amino acids that contribute to its biological functions. Its structure can be represented as follows:

This peptide has a molecular weight of approximately 1,400 g/mol , which influences its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that peptides like this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that peptides derived from protein hydrolysates can significantly reduce oxidative stress markers in vitro and in vivo.

2. Antihypertensive Effects

Peptides similar to this compound have been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity. This property is vital for managing hypertension as it helps lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. For instance, studies have demonstrated that specific peptide sequences can effectively lower systolic blood pressure in animal models .

3. Antimicrobial Properties

Preliminary studies suggest that this peptide may have antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial membranes or inhibiting essential metabolic processes within the microorganisms. Such properties are particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Solid-phase Peptide Synthesis (SPPS) : This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.

- Liquid-phase Synthesis : This approach involves synthesizing peptides in solution, which can be advantageous for larger sequences but may require more extensive purification steps.

Both methods require careful control of reaction conditions such as temperature and pH to ensure high purity and yield.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

Q & A

Q. What synthesis methods are most effective for producing H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH, and how do reaction conditions influence yield?

The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical parameters include:

- Temperature : Maintained at 4°C during coupling to minimize side reactions like racemization .

- pH : Optimized between 8.5–9.5 for efficient deprotection of Fmoc groups .

- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) for resin swelling and reagent solubility.

Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is recommended for purification .

Q. How can the molecular structure of this peptide be rigorously validated?

Use a combination of:

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (±0.1% accuracy).

- NMR spectroscopy : 2D H-C HSQC for backbone resonance assignment, particularly to verify arginine and proline residues.

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .

Q. What purification strategies address common impurities in peptide synthesis?

- Trifluoroacetic acid (TFA) cleavage : Remove protecting groups while precipitating scavengers.

- Ion-exchange chromatography : Effective for separating charged impurities (e.g., deletion sequences) .

- Reverse-phase HPLC : Use a 5–95% acetonitrile gradient over 30 minutes, monitoring at 220 nm for peptide bonds.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Batch variability : Compare synthesis protocols (e.g., SPPS vs. recombinant methods) and purity (>95% by HPLC) .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer compositions (e.g., Tris vs. PBS).

- Data validation : Use orthogonal assays (e.g., SPR for binding affinity and fluorescence polarization for kinetic analysis) .

Q. What experimental design principles optimize stability studies of this peptide?

- Degradation pathways : Test thermal stability (25–60°C) and pH stability (2–10) using accelerated aging protocols.

- Analytical methods : Size-exclusion chromatography (SEC) for aggregation analysis and LC-MS/MS for oxidation (methionine) or deamidation (serine) products .

- Statistical modeling : Apply Arrhenius equations to predict shelf life under storage conditions.

Q. How can cross-disciplinary approaches elucidate the peptide’s mechanism of action?

- Molecular dynamics simulations : Model interactions with putative targets (e.g., G-protein-coupled receptors) using AMBER or GROMACS.

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways.

- Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution .

Q. What criteria ensure the selection of credible data sources for meta-analyses?

- Peer-reviewed journals : Prioritize studies in Med. Chem. Commun. or similar journals with rigorous peer review .

- Data transparency : Verify availability of raw datasets (e.g., via Figshare or institutional repositories) and adherence to FAIR principles .

- Methodological rigor : Exclude studies lacking controls (e.g., no-negative controls in binding assays) .

Methodological Best Practices

- Data documentation : Maintain detailed logs of synthesis batches, including reaction times, reagent lots, and HPLC chromatograms .

- Ethical compliance : Adhere to institutional guidelines for data sharing and chemical safety (e.g., IHS Markit licensing for proprietary methods) .

- Visualization : For publications, use color-coded schematics to depict peptide-target interactions, avoiding overcrowded chemical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。